molecular formula C20H17N3O4 B2517921 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-3-carboxylic acid CAS No. 2243514-25-0

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-3-carboxylic acid

Cat. No. B2517921
CAS RN: 2243514-25-0
M. Wt: 363.373
InChI Key: IUFRHURWADUJLQ-UHFFFAOYSA-N
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Description

The compound 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-3-carboxylic acid is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis for the temporary protection of the amino group. This specific compound is not directly mentioned in the provided papers, but its structure is related to the Fmoc-protected amino acids and carbamates discussed in the research.

Synthesis Analysis

The synthesis of related Fmoc-amino acid derivatives typically involves the reaction of an amino acid or its equivalent with an Fmoc-protecting group. For example, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid is achieved by reacting 3-bromopyruvic acid with N-Fmoc-thiourea, which is obtained from potassium thiocyanate . This method could potentially be adapted for the synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-3-carboxylic acid by using the appropriate pyrazole derivative as the starting material.

Molecular Structure Analysis

The molecular structure of Fmoc-protected compounds is characterized by the presence of the fluorenyl group, which provides steric hindrance and protects the amino or carboxylic group during peptide synthesis. The structure is confirmed using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry, as seen in the characterization of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates .

Chemical Reactions Analysis

Fmoc-protected amino acids and derivatives are used in peptide synthesis, where they undergo reactions such as deprotection and coupling. The Fmoc group is typically removed under basic conditions, allowing the amino group to participate in peptide bond formation. The carbamates mentioned in the papers are used as intermediates for the synthesis of dipeptidyl urea esters, demonstrating the versatility of Fmoc-protected compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical properties of Fmoc-protected compounds, such as solubility and crystallinity, are important for their handling and purification. The carbamates described in the papers are crystalline solids, which facilitates their isolation and characterization . The chemical properties, such as stability and reactivity, are influenced by the protective Fmoc group, which is designed to be stable under certain conditions and reactive under others, particularly during the deprotection step in peptide synthesis.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative closely related to the mentioned chemical, is extensively used for protecting hydroxy-groups in the synthesis of peptides and other organic molecules. This protection strategy is vital in complex chemical syntheses where selective deprotection and functionalization are required. The Fmoc group can be removed under mild conditions, leaving other sensitive groups intact, which is a crucial aspect in the stepwise construction of peptides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Thiazole Derivatives

Another application involves the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting the versatility of the Fmoc group in constructing heterocyclic compounds. This process showcases the utility of fluorenylmethoxycarbonyl-protected intermediates in organic synthesis, enabling the production of compounds with potential biological activity (Le & Goodnow, 2004).

Facilitating Solid-Phase Peptide Synthesis

The Fmoc group is fundamental in solid-phase peptide synthesis (SPPS), providing an orthogonal protection strategy that simplifies the synthesis of peptides and small proteins. This approach has revolutionized peptide synthesis, allowing for the assembly of complex peptides with high efficiency and fidelity. The development of various solid supports and linkages has expanded the capabilities of Fmoc SPPS, enabling the synthesis of biologically active peptides and proteins (Fields & Noble, 2009).

Advanced Derivatization Techniques

Additionally, 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide is utilized as a derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), emphasizing the role of fluorenylmethoxycarbonyl derivatives in analytical chemistry. This application underscores the importance of such compounds in enhancing the sensitivity and selectivity of analytical methods for studying complex biological samples (Iwata et al., 1994).

Mechanism of Action

The mechanism of action of this compound would depend on its final form after synthesis and the context in which it is used. If it is used as an intermediate in the synthesis of peptides, its primary role would be as a building block in the formation of the peptide chain .

Safety and Hazards

Like many organic compounds, this compound should be handled with care. It may be harmful if swallowed or if it comes into contact with the skin. It should be used only in a well-ventilated area .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing more efficient synthesis methods, exploring the use of this compound in the synthesis of new peptides, or studying its behavior in biological systems .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-23-10-17(18(22-23)19(24)25)21-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,21,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFRHURWADUJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243514-25-0
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid
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